molecular formula C11H9F3N4O B2760814 N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2176201-14-0

N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2760814
CAS No.: 2176201-14-0
M. Wt: 270.215
InChI Key: DKHSSVQRUOOUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 6-position of the nicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its functionalization and subsequent coupling with the nicotinamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency in the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole or nicotinamide rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted pyrazole or nicotinamide derivatives .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)nicotinamide
  • N-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)nicotinamide
  • N-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)nicotinamide

Uniqueness

N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the trifluoromethyl group on the nicotinamide ring can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c1-18-6-8(5-16-18)17-10(19)7-2-3-9(15-4-7)11(12,13)14/h2-6H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHSSVQRUOOUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.